N-Benzyl-6-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine
Description
N-Benzyl-6-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a pyridazin-3-amine core, and a piperazine moiety substituted with a 2,4-dimethylbenzenesulfonyl group. The combination of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Properties
Molecular Formula |
C23H27N5O2S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-benzyl-6-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine |
InChI |
InChI=1S/C23H27N5O2S/c1-18-8-9-21(19(2)16-18)31(29,30)28-14-12-27(13-15-28)23-11-10-22(25-26-23)24-17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3,(H,24,25) |
InChI Key |
DNCGSRLLAAJTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine typically involves multi-step organic reactionsThe final step involves the sulfonylation of the piperazine ring with 2,4-dimethylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Benzyl-6-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine moiety may facilitate binding to biological targets, while the sulfonyl group can enhance the compound’s stability and solubility . Molecular docking studies suggest that the compound can form stable interactions with target proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Exhibits antibacterial activity.
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives: Studied for their antimicrobial properties.
Uniqueness
N-Benzyl-6-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine stands out due to its unique combination of functional groups, which imparts specific chemical properties and potential biological activities. Its structural complexity and versatility make it a valuable compound for various scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
